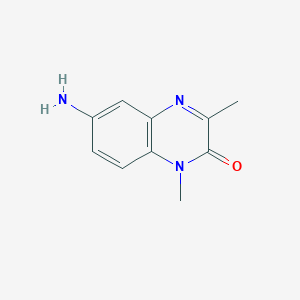
6-Amino-1,3-dimethyl-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1,3-dimethyl-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of an amino group at the 6th position and two methyl groups at the 1st and 3rd positions on the quinoxalinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-dimethyl-2(1H)-quinoxalinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-dimethylurea with cyanoacetic acid in the presence of a condensing agent and acetic anhydride. The reaction mixture is cooled to 6-8°C and stirred uniformly. After the reaction is complete, the product is purified through vacuum distillation to obtain 1,3-dimethylcyanoacetylurea, which is then further processed to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to improve reaction yield, purity, and efficiency while minimizing the generation of pollutants and avoiding the use of toxic substances .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-1,3-dimethyl-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different quinoxalinone derivatives.
Substitution: The amino group at the 6th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Medicine: Research has indicated its potential use in the development of new antiviral and anticancer drugs.
Wirkmechanismus
The mechanism of action of 6-Amino-1,3-dimethyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This inhibition can disrupt various biological processes, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-1,3-dimethyluracil: A structurally similar compound with potential antiviral and anticancer properties.
1,3-Dimethyl-6-aminouracil: Another related compound used in the synthesis of pyrimidine derivatives.
Uniqueness
6-Amino-1,3-dimethyl-2(1H)-quinoxalinone is unique due to its specific substitution pattern on the quinoxalinone ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
6-amino-1,3-dimethylquinoxalin-2-one |
InChI |
InChI=1S/C10H11N3O/c1-6-10(14)13(2)9-4-3-7(11)5-8(9)12-6/h3-5H,11H2,1-2H3 |
InChI-Schlüssel |
JRAFXAPYTMIORL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC(=C2)N)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


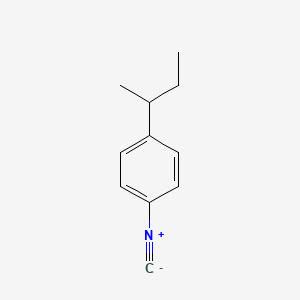
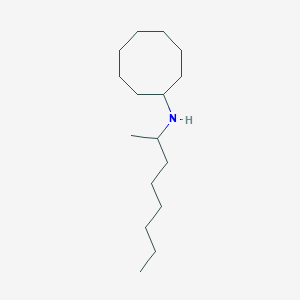
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B12595152.png)
![2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid](/img/structure/B12595168.png)
![Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester](/img/structure/B12595171.png)
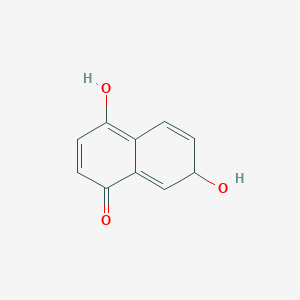
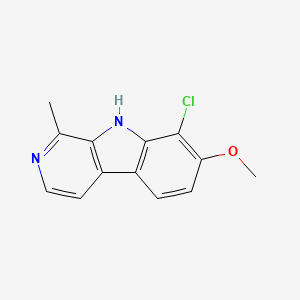
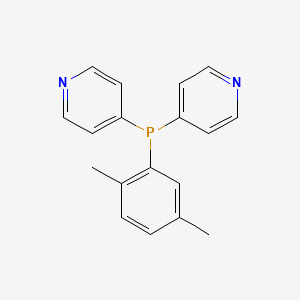
![Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12595205.png)
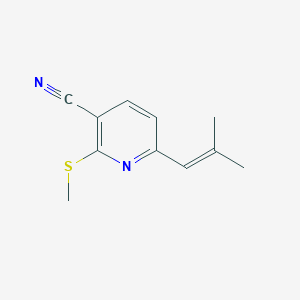
![7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine](/img/structure/B12595213.png)

![Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12595228.png)
![2-Butenamide,4-(dimethylamino)-N-[4-[[3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-quinazolinyl]-,(2E)-](/img/structure/B12595232.png)
